
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H23N5O3S3 and its molecular weight is 477.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a complex compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the formation of thiadiazole and pyrazole moieties. The structural arrangement of the compound includes a benzylthio group linked to a thiadiazole ring, which is known for its diverse biological activities. The presence of the tetrahydrothiophen moiety further enhances its potential efficacy against various pathogens.
Antibacterial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antibacterial properties. For instance, N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives have shown substantial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds in this class have demonstrated effectiveness comparable to established antibiotics like ciprofloxacin and norfloxacin against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antibacterial Activity of Thiadiazole Derivatives
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
N-(5-benzylthio-1,3,4-thiadiazol-2-yl) | Staphylococcus aureus | 10 µg/mL |
N-(5-benzylthio-1,3,4-thiadiazol-2-yl) | Escherichia coli | 25 µg/mL |
Antiparasitic Activity
Recent studies have highlighted the antiparasitic effects of pyrazole-thiadiazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds such as derivative 1c have shown promising results in reducing parasite load in infected mammalian cells and 3D cardiac microtissues. Notably, derivative 2k exhibited significant antiparasitic activity with an IC50 value of 21.71 µM against intracellular amastigotes .
Table 2: Antiparasitic Efficacy of Selected Derivatives
Compound | IC50 (µM) | Effect on Parasite Load |
---|---|---|
Derivative 1c | 21.71 ± 2.94 | High reduction in load |
Derivative 2k | 53.03 ± 4.44 | Moderate reduction |
Cytotoxicity Assessment
The cytotoxic effects of these derivatives were evaluated using mammalian cell lines. The results demonstrated low toxicity across a range of concentrations (up to 500 µM), indicating a favorable safety profile for further development .
Table 3: Cytotoxicity Results
Compound | CC50 (µM) | Cell Line |
---|---|---|
Derivative 1c | >500 | Vero Cells |
Derivative 2k | >500 | HEK293T Cells |
The mechanism by which these compounds exert their biological effects is still under investigation. However, the presence of thiadiazole and pyrazole rings is believed to play a crucial role in their interaction with biological targets such as enzymes or receptors involved in microbial growth and replication.
Propiedades
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S3/c1-13-17(14(2)25(24-13)16-8-9-31(27,28)12-16)10-18(26)21-19-22-23-20(30-19)29-11-15-6-4-3-5-7-15/h3-7,16H,8-12H2,1-2H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKFWGPVDSWXEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CC(=O)NC3=NN=C(S3)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.